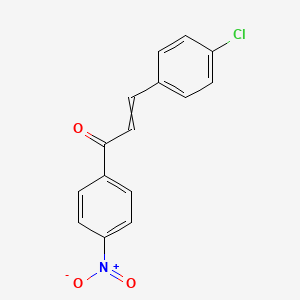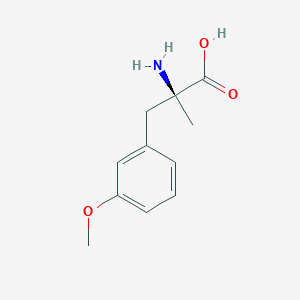
Phenylalanine, 3-methoxy-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanine, 3-methoxy-alpha-methyl- (CAS#: 2349-31-7) is a derivative of phenylalanine, an essential amino acidIt has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanine, 3-methoxy-alpha-methyl- can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with nitroethane to form 3-methoxy-beta-nitrostyrene, which is then reduced to 3-methoxyphenyl-2-nitropropane. This intermediate is further reduced to 3-methoxyphenyl-2-aminopropane, followed by a Strecker synthesis to yield the final product .
Industrial Production Methods
Industrial production of Phenylalanine, 3-methoxy-alpha-methyl- typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, 3-methoxy-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Phenylalanine, 3-methoxy-alpha-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: This compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for neurotransmitters and in the treatment of certain metabolic disorders.
Mechanism of Action
The mechanism of action of Phenylalanine, 3-methoxy-alpha-methyl- involves its role as a precursor in the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are crucial for various physiological processes, including mood regulation, cognitive function, and stress response. The compound interacts with specific enzymes and receptors in the brain, influencing the production and release of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: The parent compound, essential for protein synthesis and precursor for various neurotransmitters.
Tyrosine: Another amino acid derived from phenylalanine, involved in the synthesis of dopamine, norepinephrine, and epinephrine.
Methoxyphenylalanine: A derivative with a methoxy group, similar to Phenylalanine, 3-methoxy-alpha-methyl- but without the alpha-methyl group.
Uniqueness
Phenylalanine, 3-methoxy-alpha-methyl- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the methoxy group and the alpha-methyl group enhances its stability and alters its reactivity compared to other phenylalanine derivatives .
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-4-3-5-9(6-8)15-2/h3-6H,7,12H2,1-2H3,(H,13,14)/t11-/m0/s1 |
InChI Key |
TYHSKOHNTPEOPS-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CC1=CC(=CC=C1)OC)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OC)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


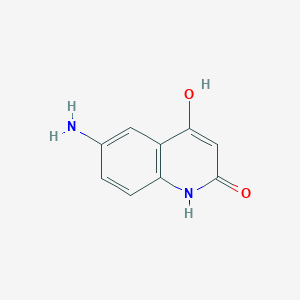
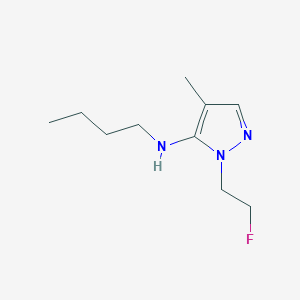

![6-[(cyclopropylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B15047625.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047629.png)
![3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B15047650.png)
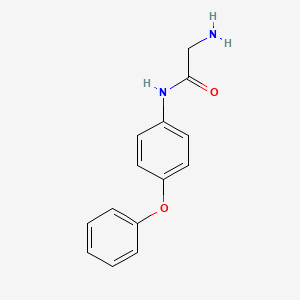
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15047659.png)
![O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B15047667.png)
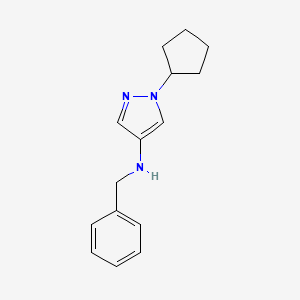
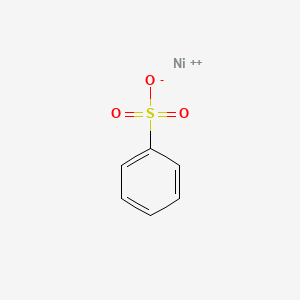
![Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate](/img/structure/B15047692.png)
![3-(Dimethylamino)-1-[3-(trifluoromethoxy)-phenyl]prop-2-en-1-one](/img/structure/B15047709.png)
